Dodecylmagnesium bromide Dodecylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 15890-72-9
VCID: VC21072127
InChI: InChI=1S/C12H25.BrH.Mg/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1
SMILES: CCCCCCCCCCC[CH2-].[Mg+2].[Br-]
Molecular Formula: C12H25BrMg
Molecular Weight: 273.54 g/mol

Dodecylmagnesium bromide

CAS No.: 15890-72-9

Cat. No.: VC21072127

Molecular Formula: C12H25BrMg

Molecular Weight: 273.54 g/mol

* For research use only. Not for human or veterinary use.

Dodecylmagnesium bromide - 15890-72-9

Specification

CAS No. 15890-72-9
Molecular Formula C12H25BrMg
Molecular Weight 273.54 g/mol
IUPAC Name magnesium;dodecane;bromide
Standard InChI InChI=1S/C12H25.BrH.Mg/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key MBHQEXPGNCWWBP-UHFFFAOYSA-M
SMILES CCCCCCCCCCC[CH2-].[Mg+2].[Br-]
Canonical SMILES CCCCCCCCCCC[CH2-].[Mg+2].[Br-]

Introduction

Chemical Properties

Dodecylmagnesium bromide is an organometallic compound with distinctive chemical characteristics that make it valuable for synthetic chemistry applications. The compound exists primarily as a solution in organic solvents due to its reactivity and sensitivity to environmental conditions.

Basic Chemical Information

Dodecylmagnesium bromide features a long alkyl chain connected to magnesium with a bromide counterion. This structure gives it properties typical of Grignard reagents while the longer carbon chain contributes to its specific reactivity profile.

PropertyValue
NameDodecylmagnesium bromide
Common Synonymsn-Dodecylmagnesium bromide, Bromo(Dodecyl)Magnesium
CAS Number15890-72-9
Molecular FormulaC12H25BrMg
Molar Mass273.54 g/mol
Chemical ClassificationGrignard reagent, Organometallic compound

The molecular structure consists of a linear twelve-carbon chain (dodecyl group) directly bonded to magnesium, with bromide acting as the counterion . This configuration is responsible for its nucleophilic character and high reactivity toward electrophilic centers.

Reactivity Characteristics

As a Grignard reagent, dodecylmagnesium bromide exhibits characteristic reactivity patterns that make it particularly useful in organic synthesis. The carbon-magnesium bond is polarized, with the carbon bearing a partial negative charge, making it a strong nucleophile.

The compound is highly reactive toward carbonyl compounds, forming alcohols after workup. Additionally, it reacts readily with other electrophiles like halides and epoxides to form new carbon-carbon bonds . This reactivity is the foundation for its various applications in synthetic chemistry.

Physical Properties

The physical properties of dodecylmagnesium bromide significantly impact its handling requirements and applications in laboratory and industrial settings.

Appearance and Physical State

Dodecylmagnesium bromide typically exists as a colorless to yellow liquid with a pungent odor when in solution . The compound is rarely isolated in pure form due to its reactivity and is instead handled as a solution in appropriate solvents.

Key Physical Parameters

The physical characteristics of dodecylmagnesium bromide solutions are important considerations for handling and storage:

PropertyValue
AppearanceColorless or yellow liquid with pungent odor
Density0.843 g/mL at 25°C
Flash Point<−30°F
Storage Condition2-8°C
SensitivityAir & Moisture Sensitive
Common Solution Forms1M in diethyl ether, 0.5M in MeTHF

These physical properties necessitate specific handling protocols, including storage under inert atmosphere conditions to prevent decomposition . The low flash point (<−30°F) indicates high flammability, requiring appropriate safety measures during use.

Applications in Organic Synthesis

Dodecylmagnesium bromide finds extensive use in various organic synthesis applications, leveraging its nucleophilic character and carbon-chain-transfer capabilities.

Grignard Reactions

As a Grignard reagent, dodecylmagnesium bromide participates in numerous carbon-carbon bond-forming reactions. It reacts with electrophiles such as aldehydes, ketones, esters, and acid chlorides to form alcohols, ketones, and tertiary alcohols respectively. The long dodecyl chain can be transferred to various substrates, providing a method for introducing this specific alkyl group into organic molecules .

Polymer Synthesis

Dodecylmagnesium bromide plays a significant role in the synthesis of conducting polymers, particularly those based on thiophene units. It has been employed in the preparation of regiorandom poly(3-dodecyl-[2,2']-bithienyl) through cross-coupling reactions .

In one documented approach, it participates in the coupling with 3-bromo-[2,2']-bithienyl to introduce the dodecyl side chain at the 3-position of the thiophene ring. This modification is crucial for enhancing the solubility of the resulting polythiophenes, as noted in the literature:

Reaction Mechanisms

Understanding the reaction mechanisms involving dodecylmagnesium bromide is essential for its effective application in organic synthesis.

General Grignard Reaction Mechanism

The reactivity of dodecylmagnesium bromide follows the established patterns for Grignard reagents. The carbon-magnesium bond is polarized, with the carbon bearing a partial negative charge due to the electropositive nature of magnesium. This polarization enables the carbon to act as a nucleophile in reactions with electrophilic centers.

In a typical reaction with a carbonyl compound, the nucleophilic carbon attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. After workup with aqueous acid, this intermediate yields the corresponding alcohol product.

Cross-Coupling Mechanisms

In polymer synthesis applications, particularly in the formation of poly(3-dodecyl-[2,2']-bithienyl), dodecylmagnesium bromide participates in cross-coupling reactions. These reactions often involve transition metal catalysts, such as nickel complexes, that facilitate the formation of carbon-carbon bonds .

The reaction mechanism typically includes oxidative addition of the aryl halide to the catalyst, transmetalation with the Grignard reagent (transferring the dodecyl group), and reductive elimination to form the new carbon-carbon bond while regenerating the catalyst.

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